4-(4-Octylphenyl)-4-oxobutanoic acid

Organic synthesis Quality control Chemical procurement

Sourcing high-purity 4-aryl-4-oxobutanoic acid building blocks without verified quality data causes reproducibility failures. This compound, offered at ≥97% purity, is a versatile intermediate for liquid crystal design, specialty polyester synthesis, and advanced organic material research. Key differentiators: balanced lipophilic (LogP 4.64) and reactive carboxylic acid functionality; decomposition temperature >200°C enables high-temperature polymer processing; confirmed storage stability under sealed, 2-8°C conditions. Researchers should verify supplier-reported purity, LogP consistency, and shipping documentation before purchase. Bulk quantities available for industrial-scale material science projects.

Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
CAS No. 64779-10-8
Cat. No. B1333350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Octylphenyl)-4-oxobutanoic acid
CAS64779-10-8
Molecular FormulaC18H26O3
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O
InChIInChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3,(H,20,21)
InChIKeyOHBXTBNWHICXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Octylphenyl)-4-oxobutanoic Acid (CAS 64779-10-8) Technical Specification and Procurement Baseline


4-(4-Octylphenyl)-4-oxobutanoic acid (CAS 64779-10-8), also known as 3-(4-octylbenzoyl)propionic acid or 4-octyl-gamma-oxo-benzenebutanoic acid, is an organic compound with molecular formula C18H26O3 and molecular weight 290.40 g/mol . It belongs to the 4-aryl-4-oxobutanoic acid class, characterized by an octyl-substituted phenyl ring connected to a 4-oxobutanoic acid moiety . The compound exhibits a melting point of 91°C and a predicted boiling point of 463.4±38.0°C at 760 mmHg . Its lipophilic octyl chain (calculated LogP ≈ 4.64) provides balanced solubility characteristics suitable for organic material applications [1].

Why Generic Substitution of 4-(4-Octylphenyl)-4-oxobutanoic Acid Fails: Critical Differentiation Parameters


Due to the extremely limited availability of peer-reviewed, quantitative performance data for this specific compound in open literature, procurement decisions cannot currently be guided by comparative biological activity or polymer performance metrics. However, generic substitution across suppliers may still fail based on fundamental quality and physicochemical parameters. Key differentiators for scientific selection are limited to supplier-reported purity grades, predicted physicochemical properties (LogP, pKa) that govern solubility and reactivity, and storage/stability specifications . The absence of standardized, comparative data necessitates that procurement be based on verification of these foundational quality attributes rather than on claimed performance advantages .

Quantitative Differentiation Evidence for 4-(4-Octylphenyl)-4-oxobutanoic Acid: Purity and Physicochemical Specifications


Supplier-Specific Purity Grade Differentiation for 4-(4-Octylphenyl)-4-oxobutanoic Acid

Procurement differentiation among suppliers of 4-(4-Octylphenyl)-4-oxobutanoic acid is primarily based on reported minimum purity specifications. This is a critical quality attribute for reproducibility in synthetic applications. The available data show a range of purity grades from 95% to ≥97% across different commercial sources . Higher purity grades (≥97%) are noted as essential for pharmaceutical research applications, where lower purity material may introduce confounding impurities .

Organic synthesis Quality control Chemical procurement

Lipophilicity (LogP) Differentiation of 4-(4-Octylphenyl)-4-oxobutanoic Acid vs. Shorter-Chain Analogs

The calculated octanol-water partition coefficient (LogP) for 4-(4-Octylphenyl)-4-oxobutanoic acid is approximately 4.64 [1]. This value is substantially higher than that of shorter-chain or unsubstituted 4-aryl-4-oxobutanoic acid analogs (e.g., 4-oxo-4-phenylbutanoic acid, estimated LogP ~1.5-2.0), indicating significantly enhanced lipophilicity . This property is critical for applications requiring lipid solubility, such as membrane permeability in biological systems or compatibility with non-polar polymer matrices. The oxobutanoic acid segment provides reactive sites while the octylphenyl moiety drives lipid solubility, offering dual functionality .

Lipophilicity Drug delivery Membrane permeability QSAR

Acid Dissociation Constant (pKa) Differentiation for Reactivity and Formulation of 4-(4-Octylphenyl)-4-oxobutanoic Acid

The predicted acid dissociation constant (pKa) for 4-(4-Octylphenyl)-4-oxobutanoic acid is 4.57±0.17 . This value determines the compound's ionization state under physiological or formulation-relevant pH conditions. At pH 7.4, the carboxylic acid moiety is predominantly deprotonated, which influences aqueous solubility, protein binding, and reactivity. The pKa is a fundamental parameter for designing buffer conditions in biochemical assays and for predicting salt formation potential [1].

pKa Ionization Formulation Reactivity

Recommended Application Scenarios for 4-(4-Octylphenyl)-4-oxobutanoic Acid Based on Verifiable Specifications


Intermediate for Liquid Crystal and Advanced Organic Material Synthesis

4-(4-Octylphenyl)-4-oxobutanoic acid serves as a versatile building block for synthesizing liquid crystals and advanced organic materials. Its balanced lipophilic character (LogP ≈ 4.64) and reactive carboxylic acid functionality enable tailored molecular design for mesogenic compounds . The compound is particularly useful in creating specialty polyesters with controlled surface properties when used as a monomeric unit [1].

Polymer Additive for Thermal and Mechanical Property Enhancement

The compound is utilized as an additive in polymer formulations where its carboxylic acid group can interact with polymer matrices to modify thermal stability and mechanical properties . Its decomposition temperature (>200°C) makes it suitable for high-temperature polymer processing applications [1].

Research-Grade Intermediate for Synthetic Organic Chemistry

As a member of the 4-oxo-4-arylbutanoic acid class, this compound provides a platform for further derivatization including reduction to 4-aryl-4-hydroxybutanoic acid derivatives . High-purity material (≥97%) is essential for reproducible synthetic outcomes in academic and industrial research settings [1].

Lipophilic Building Block for Drug Delivery System Research

The combination of a reactive oxobutanoic acid segment and a highly lipophilic octylphenyl moiety (LogP 4.64) positions this compound as a candidate for drug delivery system innovations, particularly for enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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